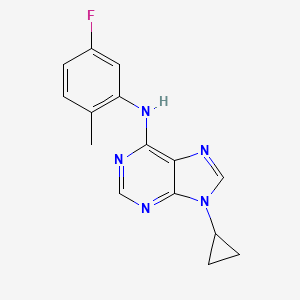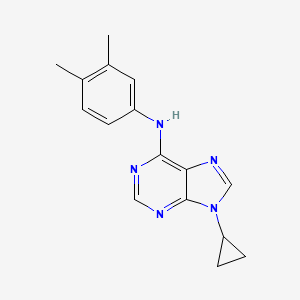
9-cyclopropyl-N-(3-methoxyphenyl)-9H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-cyclopropyl-N-(3-methoxyphenyl)-9H-purin-6-amine, commonly referred to as CMP, is a heterocyclic compound that is widely used in scientific research. It is a member of the purin-6-amine family, which consists of compounds with a purine ring structure and an amine group. CMP has been studied for its potential applications in biochemistry, pharmacology, and medicine.
作用機序
CMP acts as an agonist at purinergic receptors, which are involved in a variety of physiological processes. CMP binds to the purinergic receptor and activates its signaling pathway, leading to the release of second messengers such as cyclic AMP and Ca2+. The activation of the purinergic receptor by CMP leads to a variety of physiological responses, depending on the type of receptor that is activated.
Biochemical and Physiological Effects
CMP has been studied for its potential effects on biochemical and physiological processes. CMP has been shown to activate several types of purinergic receptors, leading to a variety of physiological responses. CMP has been shown to induce vasodilation, which is a widening of the blood vessels, and to stimulate the release of inflammatory mediators such as histamine and leukotrienes. In addition, CMP has been shown to inhibit the activity of cyclooxygenase-2 and lipoxygenase, which are enzymes involved in the synthesis of prostaglandins and leukotrienes, respectively.
実験室実験の利点と制限
CMP has several advantages for laboratory experiments. It is a stable compound that is easy to synthesize and store. In addition, it is a potent agonist at purinergic receptors, which makes it a useful tool for studying the pharmacological properties of other compounds. However, CMP has several limitations. It is not selective for a particular type of purinergic receptor, so it may activate multiple receptors at once. In addition, CMP is not very soluble in water, so it may be difficult to use in certain laboratory experiments.
将来の方向性
There are several potential future directions for CMP research. One potential direction is to develop more selective agonists for purinergic receptors. This could be done by synthesizing compounds with structures similar to CMP, but with modifications that make them more selective for a particular type of receptor. Another potential direction is to study the effects of CMP on other biochemical and physiological processes, such as cell proliferation and apoptosis. Finally, CMP could be used as a tool to study the pharmacological properties of other compounds, such as non-steroidal anti-inflammatory drugs.
合成法
CMP is synthesized through a multi-step synthesis process. The first step involves the conversion of 3-methoxy-aniline to 3-methoxy-benzaldehyde via a Friedel-Crafts alkylation reaction. The second step involves the conversion of 3-methoxy-benzaldehyde to 9-cyclopropyl-N-(3-methoxyphenyl)-9H-purin-6-amine via a Suzuki coupling reaction. The third step involves the conversion of 9-cyclopropyl-N-(3-methoxyphenyl)-9H-purin-6-amine to CMP via a hydrogenation reaction.
科学的研究の応用
CMP has been studied for its potential applications in biochemistry, pharmacology, and medicine. It has been used as a model compound for studying the mechanism of action of purinergic receptors, which have been implicated in a variety of physiological processes. CMP has also been used to study the inhibition of enzymes, such as cyclooxygenase-2 and lipoxygenase. In addition, CMP has been used as a tool for studying the pharmacological properties of other compounds, such as non-steroidal anti-inflammatory drugs.
特性
IUPAC Name |
9-cyclopropyl-N-(3-methoxyphenyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-21-12-4-2-3-10(7-12)19-14-13-15(17-8-16-14)20(9-18-13)11-5-6-11/h2-4,7-9,11H,5-6H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPRPMDVTUXADP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-cyclopropyl-N-(3-methoxyphenyl)-9H-purin-6-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B6443248.png)
![4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6443254.png)

![N-[(2-fluorophenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443267.png)
![2-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-5-fluoro-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6443275.png)
![6-(1H-imidazol-1-yl)-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B6443281.png)




![6-cyclopropyl-5-fluoro-2-[4-(quinoxalin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6443330.png)
![2-cyclopropyl-4-(difluoromethyl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B6443335.png)

![N-[(3-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443347.png)